molecular formula C10H12N4 B021051 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine CAS No. 110209-31-9

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine

Cat. No.: B021051
CAS No.: 110209-31-9
M. Wt: 188.23 g/mol
InChI Key: IYIZEIVHRDQTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine is a heterocyclic compound with the molecular formula C10H12N4. This compound is part of the benzimidazole family, known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Mechanism of Action

The mechanism of action for 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-6-3-4-7-10(9(6)12)14-5-1-2-8(14)13-7/h3-4H,1-2,5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIZEIVHRDQTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(N2C1)C(=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine

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